2,3-Bis(4-chlorophenyl)pyrazine

Description

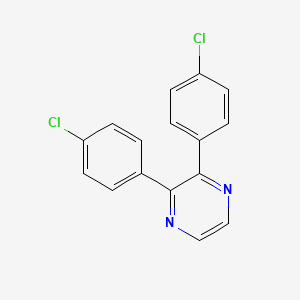

2,3-Bis(4-chlorophenyl)pyrazine is a pyrazine derivative featuring two 4-chlorophenyl substituents at the 2- and 3-positions of the heteroaromatic ring. The chlorine atoms confer electron-withdrawing properties, influencing the compound’s electronic behavior and reactivity. Notably, its photoreactivity in crystalline and solution states has been documented, with [2+2] cycloaddition reactions observed under controlled conditions . While less studied in biological contexts compared to analogs, its structural framework is relevant to optoelectronic and catalytic applications.

Properties

CAS No. |

92405-80-6 |

|---|---|

Molecular Formula |

C16H10Cl2N2 |

Molecular Weight |

301.2 g/mol |

IUPAC Name |

2,3-bis(4-chlorophenyl)pyrazine |

InChI |

InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-10H |

InChI Key |

BDSBOEVLPLPFOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Ytterbium(III) Chloride-Catalyzed One-Pot Synthesis

Reaction Design and Mechanistic Insights

A prominent method for synthesizing 2,3-bis(4-chlorophenyl)pyrazine involves a one-pot reaction catalyzed by ytterbium(III) chloride (YbCl₃). This approach leverages the Lewis acidity of YbCl₃ to facilitate cyclocondensation between 4-chlorobenzaldehyde derivatives and ethylenediamine precursors. The reaction proceeds via imine formation, followed by oxidative aromatization to yield the pyrazine core. Key advantages include operational simplicity and the avoidance of isolation of intermediates.

The catalytic cycle begins with YbCl₃ coordinating to the aldehyde carbonyl group, enhancing its electrophilicity for nucleophilic attack by the amine. Subsequent dehydration forms a diimine intermediate, which undergoes [4+2] cyclization. Oxidation, often mediated by aerial oxygen or a mild oxidant, completes the aromatization to the pyrazine ring.

Optimization Parameters

Optimal conditions for this method involve refluxing in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at 80–100°C for 6–12 hours. Catalyst loading typically ranges from 5–10 mol%, with yields reported up to 68% in model reactions. The use of microwave irradiation has been explored to reduce reaction times to under 2 hours, though scalability remains a challenge.

Multi-Step Synthesis via Pyrazine Intermediate Functionalization

Patent-Based Methodologies

A patented route detailed in AU2006236387A1 describes the preparation of this compound as a key intermediate for cannabinoid receptor antagonists. The synthesis begins with the condensation of 4-chlorophenylacetonitrile with glyoxal in the presence of ammonium acetate, yielding a dihydropyrazine precursor. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 4-chlorophenyl groups, followed by dehydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere to afford the final product.

Critical Reaction Steps

- Condensation : 4-Chlorophenylacetonitrile reacts with glyoxal in acetic acid at 60°C, forming a dihydropyrazine intermediate.

- Chlorination : POCl₃ mediates electrophilic aromatic substitution, introducing chlorine atoms at the para positions.

- Dehydrogenation : Pd/C catalyzes the removal of hydrogen atoms, aromatizing the dihydropyrazine to the pyrazine ring.

Yield and Scalability

This multi-step approach achieves an overall yield of 45–55%, with the dehydrogenation step being the limiting factor due to catalyst poisoning by chloride residues. Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product in >95% purity.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methodologies for synthesizing this compound:

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-chlorophenyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitronium ion for nitration). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and substituted pyrazine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

2,3-Bis(4-chlorophenyl)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- Pyridopyrazine-based compounds exhibit stronger electron-withdrawing ability than chloro-substituted pyrazines due to additional nitrogen atoms, leading to lower band gaps (~2.48 eV vs. ~2.7 eV for DPP) .

- In donor-acceptor polymers, 4-chlorophenyl groups may reduce solubility compared to alkoxy substituents (e.g., decyloxy), limiting processability .

Photoreactivity and Stability

- Crystalline-State Reactivity : this compound undergoes [2+2] cycloaddition under UV light, yielding orthocyclophane derivatives (74% yield). This contrasts with solution-phase reactions, where product distributions vary with wavelength .

- Thermal Stability: Decomposition temperatures for pyrazine derivatives range from 436–453°C, comparable to quinoxaline-based compounds (~450°C) .

Q & A

Q. What are the common synthetic routes for 2,3-Bis(4-chlorophenyl)pyrazine, and what critical parameters influence yield and purity?

- Methodological Answer : A typical synthesis involves condensation reactions of pyrazine derivatives with halogenated aryl precursors. For example, copper(II) coordination complexes of related pyrazine ligands can be synthesized by dissolving copper(II) chloride dihydrate and the ligand in methanol, followed by slow crystallization . Key parameters include:

- Solvent choice : Methanol is often used for its polarity and ability to stabilize intermediates.

- Temperature : Room-temperature reactions minimize side products.

- Stoichiometry : A 1:1 molar ratio of metal salt to ligand ensures complex formation.

Characterization via (e.g., aromatic proton signals at δ 8.5–9.0 ppm) and gas chromatography-mass spectrometry (GC-MS) confirms structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands in coordination complexes (e.g., absorption bands at 233–354 nm for Ru(III) complexes) .

- FT-IR Spectroscopy : Identifies coordination via shifts in C=N (1600–1650 cm) and M–N (450–600 cm) stretches .

- NMR : and DEPT spectra resolve aromatic proton environments and confirm substitution patterns .

Advanced Research Questions

Q. How can spectrophotometric titration determine metal-ligand stoichiometry in Ru(III) complexes with this compound derivatives?

- Methodological Answer :

- Procedure : Titrate a fixed ligand concentration () with incremental additions of RuCl () in MeCN. Monitor absorbance at 233, 279, and 354 nm .

- Data Analysis :

- Construct A-diagrams (absorbance at 233 nm vs. 279 nm) to identify equilibria. Two linear segments indicate stepwise complexation .

- Plot absorbance at 354 nm vs. molar ratio (Ru(III)/ligand). A break at 0.5 confirms a 1:2 metal-ligand stoichiometry .

- Table :

| Wavelength (nm) | Observed Shift | Interpretation |

|---|---|---|

| 233–279 | Hypsochromic | Ligand chelation |

| 354 | Isosbestic point | 1:2 complex dominance |

Q. How do reaction conditions influence photochemical behavior of this compound in crystalline vs. solution states?

- Methodological Answer :

- Crystalline State : UV irradiation induces stepwise [2+2] cycloadditions between aligned molecules, yielding a [2.2]orthocyclophane derivative (74% yield). Crystal lattice constraints enforce regioselectivity .

- Solution State (MeCN) : Product distribution depends on cutoff wavelength:

- λ > 350 nm : Dominant dimerization.

- λ < 300 nm : Competing isomerization pathways.

- Key Consideration : Use single-crystal XRD to confirm stereochemistry in solid-state products .

Q. What methodologies assess the stability of this compound complexes in biological and non-aqueous media?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., Ru(III) complexes stable up to 250°C) .

- Solution Stability : Conduct time-dependent UV-Vis studies in acetonitrile/water mixtures. Stability constants () > 4.0 indicate robust complexation .

- Electrochemical Stability : Cyclic voltammetry (e.g., Ru(III/II) redox couples at +0.3 to +0.5 V vs. Ag/AgCl) confirms redox resilience .

Q. How can crystallographic data resolve π-π interactions in this compound derivatives?

- Methodological Answer :

- Single-Crystal XRD : For the title compound, dihedral angles between pyrazine and aryl rings (15.43–40.15°) and interplanar distances (3.435 Å) quantify π-stacking .

- Refinement Tools : Use SHELXL for structure refinement. Key parameters:

- < 0.05 for high-resolution data.

- Hydrogen atoms placed via geometric constraints .

Q. What strategies optimize biological activity screening for this compound-based complexes?

- Methodological Answer :

- Antimicrobial Assays : Determine minimum inhibitory concentration (MIC) via broth microdilution against Gram(+) (e.g., S. aureus), Gram(−) (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro vs. pyridyl groups) and compare MIC/MBC values. For example, [RuCl(PAOX)(OH)]Cl shows enhanced antifungal activity due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.